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molecular formula C7H6F4N2O2S B012544 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine CAS No. 100478-25-9

4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine

Cat. No. B012544
M. Wt: 258.2 g/mol
InChI Key: HURDQHYOXAOOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04692524

Procedure details

14.0 g (0.067 mole) of 4-difluoromethoxy-6-hydroxy-2-methylthiopyrimidine are suspended in 18 ml of 50% potassium hydroxide solution, 10 ml of water and 160 ml of dioxane. After the addition of 0.5 g of 18-crown-6, the reaction mixture is heated to 40° C., and 20 g of chlorodifluoromethane are subsequently introduced over 5 hours. The aqueous phase is then separated and the organic phase is distilled under a high vacuum, affording 15.0 g (86.4% of theory) of 4,6-bis-difluoromethoxy-2-methylthiopyrimidine with a boiling point of 63° C./0.06 mbar. The substance melts at 46°-48° C.
Name
4-difluoromethoxy-6-hydroxy-2-methylthiopyrimidine
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
18 mL
Type
solvent
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:13])[O:3][C:4]1[CH:9]=[C:8]([OH:10])[N:7]=[C:6]([S:11][CH3:12])[N:5]=1.O.O1CCOCC1.Cl[CH:22]([F:24])[F:23]>[OH-].[K+].C1OCCOCCOCCOCCOCCOC1>[F:13][CH:2]([F:1])[O:3][C:4]1[CH:9]=[C:8]([O:10][CH:22]([F:24])[F:23])[N:7]=[C:6]([S:11][CH3:12])[N:5]=1 |f:4.5|

Inputs

Step One
Name
4-difluoromethoxy-6-hydroxy-2-methylthiopyrimidine
Quantity
14 g
Type
reactant
Smiles
FC(OC1=NC(=NC(=C1)O)SC)F
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
160 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
ClC(F)F
Step Five
Name
Quantity
18 mL
Type
solvent
Smiles
[OH-].[K+]
Step Six
Name
Quantity
0.5 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous phase is then separated
DISTILLATION
Type
DISTILLATION
Details
the organic phase is distilled under a high vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=NC(=NC(=C1)OC(F)F)SC)F
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 86.4%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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